

BAY1217389: A Deep Dive into its Mechanism of Action in Cancer Cells

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Compound of Interest

Compound Name: **BAY1217389**

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This technical guide provides a comprehensive overview of the mechanism of action of **BAY1217389**, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). This document will delve into the molecular interactions, cellular consequences, and preclinical and clinical findings related to this investigational anti-cancer agent.

Core Mechanism: Abrogation of the Spindle Assembly Checkpoint

BAY1217389 functions as a selective, orally bioavailable inhibitor of Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC).^{[1][2]} The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.^{[3][4]} Mps1 kinase activity is essential for the proper functioning of the SAC.^{[1][5]}

By selectively binding to and inhibiting Mps1, **BAY1217389** effectively inactivates the SAC.^[1] ^[3] This disruption forces cancer cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes.^{[2][3][4][6]} This "mitotic breakthrough" leads to widespread chromosomal misalignment and missegregation, resulting in aneuploidy and the formation of multinucleated cells.^{[2][3][4]} Ultimately, this mitotic catastrophe triggers tumor cell death.^{[2][3]} ^[4] Mps1 is often overexpressed in various human tumors, making it an attractive target for cancer therapy.^[1]

Quantitative Analysis of BAY1217389 Activity

The potency and selectivity of **BAY1217389** have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency and Selectivity of **BAY1217389**

Assay Type	Target	IC50 Value	Notes
Biochemical Kinase Assay	Mps1 (TTK)	0.63 ± 0.27 nmol/L	Competitively binds to the ATP site of the Mps1 kinase.[3][4]
Cellular Mechanistic Assay	SAC Abrogation	Not specified	Abrogates nocodazole-induced SAC activity.[2][6]
Cell Proliferation Assay	Various Tumor Cell Lines	Median IC50 of 6.7 nmol/L (range 3 to >300 nmol/L)	Efficiently inhibits tumor cell proliferation in vitro.[2]
Kinase Selectivity Screen	PDGFR β	<10 nmol/L	
Kit	10 - 100 nmol/L		
CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38 β , PDGFR α , PIP5K1C, PRKD1, RPS6KA5	100 - 1,000 nmol/L		Shows high selectivity for Mps1.[2]

Table 2: In Vivo Pharmacokinetics of **BAY1217389**

Species	Dose and Administration	Key Findings
Female NMRI mouse	1 mg/kg (oral)	Moderate oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2]
Male Wistar rat	0.5 mg/kg (oral)	High oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited literature.

In Vitro Mps1 Kinase Inhibition Assay (TR-FRET)

This assay assesses the direct inhibitory effect of **BAY1217389** on Mps1 kinase activity.

- Reagents: Recombinant human Mps1, biotinylated peptide substrate (Biotin-Ahx-PWDPPDDADITEILG-NH2), ATP, and test compound (**BAY1217389**).
- Procedure:
 - Pre-incubate the Mps1 kinase with various concentrations of **BAY1217389** for 15 minutes.
 - Initiate the enzyme reaction by adding the peptide substrate and ATP (final concentration 10 μ M).
 - The phosphorylation of the biotinylated peptide is detected using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

- IC50 values are calculated from the resulting dose-response curves.[6]

Cell Proliferation Assay

This assay determines the effect of **BAY1217389** on the growth of cancer cell lines.

- Cell Seeding: Seed tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR) into 96-well plates at a density of 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.
- Compound Treatment: After 24 hours, treat the cells in quadruplicate with serial dilutions of **BAY1217389**.
- Incubation: Incubate the plates for an additional 96 hours.
- Staining: Fix the adherent cells with glutaraldehyde and stain with crystal violet.
- Analysis: Measure the absorbance to determine cell viability.
- IC50 Calculation: Calculate the IC50 values using a 4-parameter fit.[2][6]

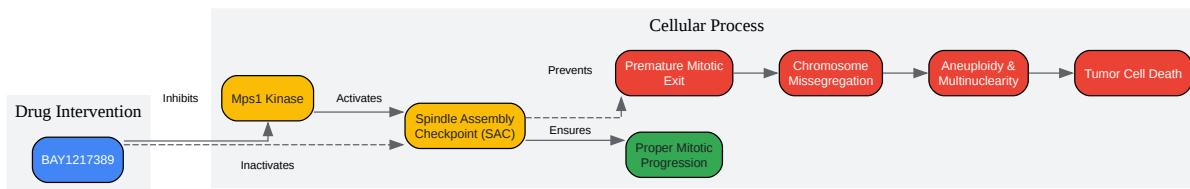
In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **BAY1217389** in a living organism.

- Animal Model: Use female athymic NMRI nu/nu mice (50 days old, average body weight 20-22 g).
- Tumor Implantation: Implant tumor cells (e.g., A2780cis) subcutaneously.
- Treatment: Once tumors are established, treat the mice with **BAY1217389** (e.g., orally, twice daily) as a monotherapy or in combination with other agents like paclitaxel.
- Monitoring: Monitor tumor growth and animal well-being.
- Endpoint Analysis: Analyze tumor volume and other relevant parameters to assess efficacy. For polyploidy and multinuclearity analysis, tumors can be harvested after a short treatment period.[6]

Signaling Pathways and Logical Relationships

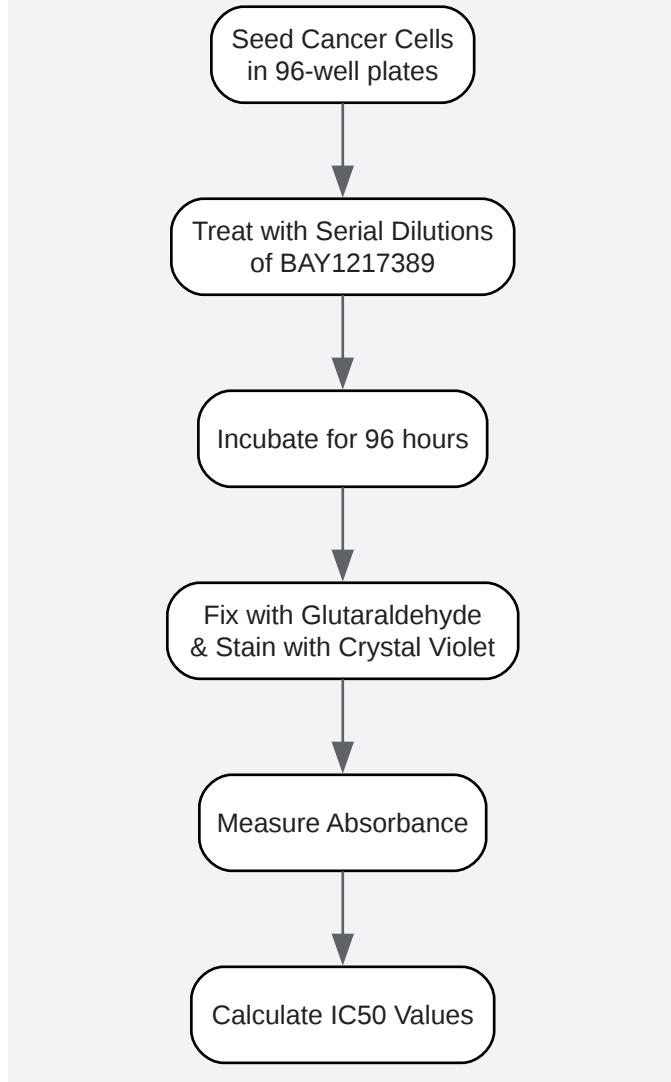
The following diagrams illustrate the key signaling pathways and experimental workflows associated with **BAY1217389**'s mechanism of action.



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Caption: Mechanism of Action of **BAY1217389** in Cancer Cells.

In Vitro Cell Proliferation Assay Workflow



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Caption: Workflow for Determining Cell Proliferation Inhibition.

Clinical Development and Combination Therapies

A Phase I clinical trial (NCT02366949) has evaluated the safety and efficacy of **BAY1217389** in combination with paclitaxel in patients with solid tumors.^{[3][7]} Preclinical studies have demonstrated a synergistic effect when **BAY1217389** is combined with paclitaxel.^{[3][4]} The combination therapy has been shown to enhance efficacy in a broad range of xenograft models, including those with acquired or intrinsic paclitaxel resistance, without adding

significant toxicity.[5][6][8] The rationale for this synergy lies in their complementary mechanisms of action; paclitaxel induces mitotic arrest, which is then abrogated by **BAY1217389**, leading to enhanced mitotic catastrophe and cell death.[4] The main dose-limiting toxicities observed in the clinical trial were hematologic.[3][7]

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